2-Ethylhexansäure

Übersicht

Beschreibung

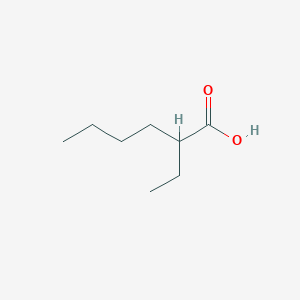

It is a carboxylic acid that appears as a colorless viscous oil and is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . This compound is supplied as a racemic mixture and is known for its applications in various industrial processes.

Wirkmechanismus

Target of Action

2-Ethylhexanoic acid (2-EHA) is an organic compound that primarily targets metal cations . It forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis .

Mode of Action

The interaction of 2-EHA with its targets results in the formation of lipophilic metal derivatives that are soluble in nonpolar organic solvents . These metal complexes function as catalysts in polymerizations as well as for oxidation reactions .

Biochemical Pathways

The anaerobic degradation of 2-EHA involves a 2-phase degradation pathway, which includes three groups of bacteria . This process is part of the larger biochemical pathway of fatty acid metabolism.

Result of Action

The result of 2-EHA’s action is the production of lipophilic metal derivatives that are soluble in nonpolar organic solvents . These derivatives are used in various industrial applications, including the synthesis of alkyd resins, which provide improved yellowing resistance compared to standard fatty acids .

Action Environment

The action, efficacy, and stability of 2-EHA can be influenced by environmental factors. For instance, it’s recommended to avoid breathing vapors or mists of 2-EHA, and to ensure adequate ventilation, especially in confined areas . Additionally, 2-EHA should be kept away from heat and sources of ignition due to its flammability .

Wissenschaftliche Forschungsanwendungen

2-Ethylhexanoic acid has numerous applications in scientific research and industry:

Chemistry: Used to prepare metal derivatives that act as catalysts in polymerization reactions and oxidation processes.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the preparation of pharmaceutical intermediates.

Industry: Functions as a stabilizer for polyvinyl chlorides, a coolant in automotive applications, a synthetic lubricant, a wetting agent, a co-solvent, and a defoaming agent in pesticides

Biochemische Analyse

Biochemical Properties

2-Ethylhexanoic acid plays a significant role in biochemical reactions, particularly in the formation of metal complexes. These complexes are used in organic and industrial chemical synthesis, functioning as catalysts in polymerizations and oxidation reactions . The compound interacts with metal cations to form ethylhexanoate complexes, which are highly soluble in nonpolar solvents . These interactions are crucial for various biochemical processes, including the regulation of enzyme activities and the stabilization of protein structures.

Cellular Effects

2-Ethylhexanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate the rhythmic expression of genes involved in glucose and lipid metabolism, such as PLIN2 and AVPR1A . Additionally, 2-Ethylhexanoic acid acts as a negative regulator of adipocyte differentiation by modulating the expression of early-phase genes like MMP3 . These effects highlight the compound’s role in controlling adipogenesis, adipocyte size, and insulin sensitivity in obesity .

Molecular Mechanism

At the molecular level, 2-Ethylhexanoic acid exerts its effects through specific binding interactions with biomolecules. It regulates the intracellular concentration of cyclic nucleotides by catalyzing the hydrolysis of cGMP to 5’-GMP . This regulation is essential for nitric-oxide-generated cGMP signaling pathways . The compound’s ability to modulate enzyme activities and gene expression underscores its importance in various biochemical and physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylhexanoic acid change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that 2-Ethylhexanoic acid can influence cellular processes over extended periods, potentially leading to changes in cell function and metabolism.

Dosage Effects in Animal Models

The effects of 2-Ethylhexanoic acid vary with different dosages in animal models. Studies have shown that the compound does not exhibit adverse effects on reproduction at the highest doses tested . At high doses, 2-Ethylhexanoic acid can cause kidney pathology and other toxic effects . These findings highlight the importance of dosage considerations in the use of this compound in biochemical and pharmacological research.

Metabolic Pathways

2-Ethylhexanoic acid is involved in various metabolic pathways, including the anaerobic degradation pathway. This pathway involves multiple groups of bacteria that degrade the compound through a two-phase process . The compound’s interactions with enzymes and cofactors in these pathways are essential for its metabolism and the regulation of metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Ethylhexanoic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in nonpolar solvents facilitates its distribution in lipid-rich environments . These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

2-Ethylhexanoic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within cells can affect its activity and function, particularly in processes involving lipid metabolism and enzyme regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process involves several steps:

Hydroformylation of Propylene: Propylene is hydroformylated to give butyraldehyde.

Aldol Condensation: The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal.

Hydrogenation: 2-Ethylhexenal is hydrogenated to produce 2-ethylhexanal.

Oxidation: Finally, 2-ethylhexanal is oxidized to yield 2-ethylhexanoic acid.

Industrial Production Methods: An efficient method for the synthesis of 2-ethylhexanoic acid involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol as a solvent under mild conditions. This method achieves high selectivity (>99%) for 2-ethylhexanoic acid .

Analyse Chemischer Reaktionen

2-Ethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Oxygen or air in the presence of N-hydroxyphthalimide.

Reduction: Common reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various reagents depending on the desired substitution product.

Major Products:

Oxidation: Produces various oxidized derivatives.

Reduction: Produces alcohols.

Substitution: Produces substituted carboxylic acids.

Vergleich Mit ähnlichen Verbindungen

2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal complexes in nonpolar solvents. Similar compounds include:

- 2-Methylhexane

- 3-Methylhexane

- 2-Methylheptane

- 3-Methylheptane

- 2-Ethylhexanol

- Valproic acid

- Propylheptyl alcohol

These compounds share structural similarities but differ in their specific applications and properties. For instance, 2-ethylhexanol is primarily used as a plasticizer, while valproic acid is a well-known pharmaceutical compound used in the treatment of epilepsy.

Eigenschaften

CAS-Nummer |

125804-07-1 |

|---|---|

Molekularformel |

C21H42O2 |

Molekulargewicht |

326.6 g/mol |

IUPAC-Name |

tridecyl 2-ethylhexanoate |

InChI |

InChI=1S/C21H42O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-23-21(22)20(6-3)18-8-5-2/h20H,4-19H2,1-3H3 |

InChI-Schlüssel |

BFRLRPIMWQKGTM-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCOC(=O)C(CC)CCCC |

Siedepunkt |

442 °F at 760 mm Hg (NTP, 1992) 228.0 °C 228 °C 227 °C 442°F |

Color/Form |

Clear liquid |

Dichte |

0.903 (USCG, 1999) 0.9031 g/cu cm at 25 °C Relative density (water = 1): 0.90 0.903 |

Flammpunkt |

260 °F (NTP, 1992) 114 °C (closed cup) 245 °F (118 °C) (OPEN CUP) 118 °C o.c. 260°F |

melting_point |

-117 °F (NTP, 1992) -59 °C -117°F |

| 149-57-5 56006-48-5 61788-37-2 125804-07-1 |

|

Physikalische Beschreibung |

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers. Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. A colorless to light yellow liquid with a mild odor. |

Piktogramme |

Health Hazard |

Löslichkeit |

less than 1 mg/mL at 84° F (NTP, 1992) 0.01 M Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol. Solubility in water = 1.4 g/L water at 25 °C. In water at 20 °C, 0.2 wt %. /2,000 mg/L/ 2 mg/mL at 20 °C Solubility in water, g/100ml: 0.14 (very poor) |

Synonyme |

2-ethylhexanoic acid Sinesto B |

Dampfdichte |

5.0 (AIR= 1) Relative vapor density (air = 1): 5 |

Dampfdruck |

0.03 mmHg 0.03 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-ethylhexanoic acid?

A: 2-Ethylhexanoic acid has the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol. []

Q2: Is there spectroscopic data available for 2-ethylhexanoic acid?

A: Yes, 2-EHA's spectroscopic properties have been characterized. For instance, its 1H NMR (400 MHz, CDCl3) shows signals at δ 2.28 (tt, J = 8.5, 5.5 Hz, 1H), 1.72–1.42 (m, 4H), 1.39–1.21 (m, 4H), 1.00–0.82 (m, 6H), and its 13C NMR (101 MHz, CDCl3) displays peaks at δ 183.06, 77.16, 47.23, 31.60, 29.66, 25.32, 22.78, 14.06, and 11.90. []

Q3: How is 2-ethylhexanoic acid typically synthesized?

A: 2-EHA is commonly manufactured via an aldol condensation of butyraldehyde, followed by an oxidation step. []

Q4: Are there alternative methods for 2-ethylhexanoic acid synthesis?

A: Yes, researchers have explored the direct synthesis of 2-EHA from 2-ethylhexanol using a 5% ZnO-3% MgO/SiO2 catalyst and pure oxygen as the oxidizing agent. []

Q5: Can 2-ethylhexanoic acid be produced from renewable resources?

A: Research suggests potential for bio-based production. For example, 2-EHA can be incorporated into polyol synthesis using a base-catalyzed acid-epoxy reaction with epoxidized sucrose soyate. []

Q6: What are the common applications of 2-ethylhexanoic acid?

A: 2-EHA is widely used in various industrial applications, including its use as a reagent in organic synthesis, a plasticizer, and a precursor for metal salts used in lubricants and greases. [, ]

Q7: Can you elaborate on the use of 2-ethylhexanoic acid in lubricant formulations?

A: Cobalt and manganese salts of 2-EHA are frequently incorporated into grease and lubricant formulations due to their desirable properties. []

Q8: What role does 2-ethylhexanoic acid play in the synthesis of polymers?

A: 2-EHA is a key component in producing triethylene glycol di-2-ethylhexanoate, a plasticizer, using catalysts like sulfuric acid, phosphoric acid, and solid superacid catalysts. []

Q9: How is 2-ethylhexanoic acid metabolized in the body?

A: Studies in rats have shown that 2-EHA is rapidly metabolized, primarily via β-oxidation, with the main urinary metabolites being the glucuronide conjugate of 2-EHA, 2-ethyladipic acid, and other hydroxylated derivatives. [, ]

Q10: What are the toxicological implications of the stereochemistry of 2-ethylhexanoic acid?

A: Research suggests that the enantiomers of 2-EHA exhibit different potencies in inducing peroxisome proliferation in mouse liver cells. The (+)-(S)-enantiomer appears to be more potent than the (-)-(R)-enantiomer. []

Q11: What analytical techniques are used to detect and quantify 2-ethylhexanoic acid?

A: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for the identification and quantification of 2-EHA in various matrices, including food products and biological samples. [, , ]

Q12: Are there any alternative analytical methods for 2-ethylhexanoic acid determination?

A: Yes, capillary electrophoresis with indirect UV detection has been employed to determine trace levels of 2-EHA in β-lactam antibiotics. []

Q13: Has the presence of 2-ethylhexanoic acid been reported in food products?

A: Yes, 2-EHA has been detected in baby food and fruit juices packaged in glass jars, with the contamination source being traced back to the plastic gaskets used in the lids. [, ]

Q14: What are the potential sources of 2-ethylhexanoic acid contamination in food?

A: The primary source of 2-EHA contamination in food products appears to be the migration of the compound from packaging materials, particularly the plastic gaskets used in the lids of glass jars. []

Q15: Does 2-ethylhexanoic acid exhibit catalytic activity in any reactions?

A: Yes, 2-EHA has been shown to act as a catalyst in organic synthesis. Notably, it promotes the Miyaura borylation of aryl and heteroaryl halides at room temperature, facilitating the formation of carbon-boron bonds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

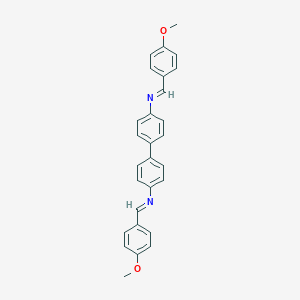

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)